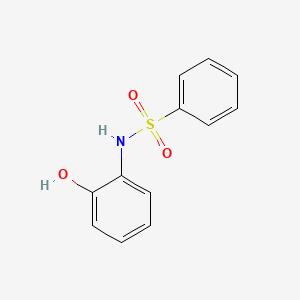

N-(2-hydroxyphenyl)benzenesulfonamide

Overview

Description

“N-(2-hydroxyphenyl)benzenesulfonamide” is a chemical compound with the CAS Number: 5465-16-7 . It has a molecular weight of 249.29 and its IUPAC name is N-(2-hydroxyphenyl)benzenesulfonamide .

Synthesis Analysis

The synthesis of N-(2-hydroxyphenyl)benzenesulfonamide and its derivatives has been described in several studies . For instance, one study reported the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect . Another study reported the synthesis of N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide by reacting 2-aminophenol with 4-methylbenzenesulfonyl chloride .

Molecular Structure Analysis

The molecular structure of N-(2-hydroxyphenyl)benzenesulfonamide can be represented by the InChI code: 1S/C12H11NO3S/c14-12-9-5-4-8-11(12)13-17(15,16)10-6-2-1-3-7-10/h1-9,13-14H .

Physical And Chemical Properties Analysis

N-(2-hydroxyphenyl)benzenesulfonamide is a powder with a melting point of 141-143°C .

Scientific Research Applications

Anticancer Applications

Benzenesulfonamide derivatives, including N-(2-hydroxyphenyl)benzenesulfonamide, have been studied for their potential as anticancer agents . These compounds can inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors . This inhibition can potentially lead to the development of novel antiproliferative agents .

Antimicrobial Applications

The same study also highlighted the potential of these compounds as antimicrobial agents . The inhibition of carbonic anhydrases in bacteria can interfere with their growth, making these compounds potential candidates for new antimicrobial drugs .

Complex Formation with Rhodium(III) Ion

Sulfonamides with a hydroxyphenyl moiety, such as N-(2-hydroxyphenyl)benzenesulfonamide, have been found to form complexes with Rh(III) ions . These complexes have drawn attention as potential candidates for anticancer and antimicrobial drugs .

Antiviral Applications

A series of benzenesulfonamide substituted spirothiazolidinone derivatives were synthesized and evaluated for their antiviral activity . The synthesis involved the condensation of 4-(aminosulfonyl)-2-methoxybenzohydrazide, appropriate cyclic ketones, and 2-mercaptopropionic acid in a one-pot reaction .

Inhibition of Folic Acid Synthesis

Sulfonamides, including N-(2-hydroxyphenyl)benzenesulfonamide, can competitively inhibit folic acid synthesis . This mechanism prevents the growth and reproduction of bacteria, making these compounds effective antimicrobial drugs .

Treatment of Various Diseases

Despite being applied in therapy for more than 75 years, sulfonamides are still the drugs of choice for the treatment of various diseases . They exhibit a variety of biological activities, including antibacterial, anticancer, diuretic, hypoglycemic, anti-inflammatory, and carbonic anhydrase inhibitory properties .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

N-(2-hydroxyphenyl)benzenesulfonamide primarily targets Carbonic Anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The overexpression of CA IX genes is often associated with uncontrolled cell proliferation and tumor hypoxia . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Mode of Action

N-(2-hydroxyphenyl)benzenesulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the normal function of CA IX, leading to changes in the tumor cells’ metabolism . Specifically, the tumor cells shift their metabolism to anaerobic glycolysis with a significant modification in pH .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathways related to cell proliferation and tumor hypoxia . By inhibiting CA IX, N-(2-hydroxyphenyl)benzenesulfonamide disrupts the tumor cells’ ability to proliferate uncontrollably and survive in hypoxic conditions . This disruption can lead to the death of tumor cells and a reduction in tumor size .

Result of Action

The inhibition of CA IX by N-(2-hydroxyphenyl)benzenesulfonamide leads to significant molecular and cellular effects. For instance, certain derivatives of N-(2-hydroxyphenyl)benzenesulfonamide showed significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . Moreover, these derivatives were able to induce apoptosis in MDA-MB-231 (a triple-negative breast cancer cell line) with a significant increase in the annexin V-FITC percent .

properties

IUPAC Name |

N-(2-hydroxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c14-12-9-5-4-8-11(12)13-17(15,16)10-6-2-1-3-7-10/h1-9,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQARMCGNIUBXAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282963 | |

| Record name | N-(2-hydroxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyphenyl)benzenesulfonamide | |

CAS RN |

5465-16-7 | |

| Record name | NSC28990 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-hydroxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

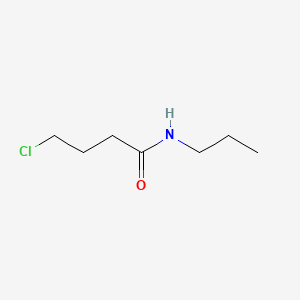

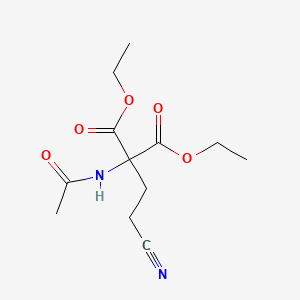

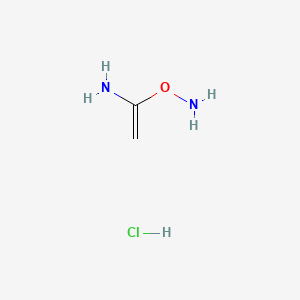

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

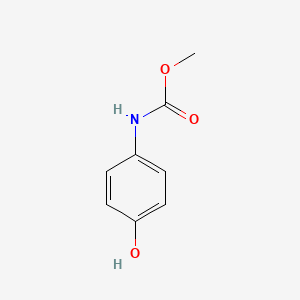

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzoic acid](/img/structure/B3384369.png)